molecular formula C8H9BrS B8272423 4-Bromo-2-(cyclopropylmethyl)thiophene

4-Bromo-2-(cyclopropylmethyl)thiophene

Cat. No.: B8272423
M. Wt: 217.13 g/mol
InChI Key: CAPJUHKRHLUTPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-(cyclopropylmethyl)thiophene is a halogenated heterocyclic compound featuring a thiophene ring substituted with a bromine atom at the 4-position and a cyclopropylmethyl group at the 2-position. The cyclopropylmethyl substituent introduces steric bulk and electronic effects due to the strained cyclopropane ring, which can influence reactivity and molecular interactions.

Properties

Molecular Formula

C8H9BrS

Molecular Weight

217.13 g/mol

IUPAC Name

4-bromo-2-(cyclopropylmethyl)thiophene

InChI

InChI=1S/C8H9BrS/c9-7-4-8(10-5-7)3-6-1-2-6/h4-6H,1-3H2

InChI Key

CAPJUHKRHLUTPA-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=CC(=CS2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

2.2 Reactivity and Functionalization
  • Electron Effects :

    • The cyclopropylmethyl group in 4-Bromo-2-(cyclopropylmethyl)thiophene may donate electron density via conjugation, contrasting with electron-withdrawing substituents like the nitro group in 4-Bromo-2-(2-Nitroprop-1-Enyl)Thiophene .
    • The chloromethyl group in 4-Bromo-2-(chloromethyl)thiophene is highly reactive in nucleophilic substitutions, whereas the cyclopropylmethyl group’s steric bulk may slow such reactions .
  • Synthetic Utility :

    • 4-Bromo-2-(1-propynyl)thiophene is synthesized via Negishi coupling, highlighting the utility of halogenated thiophenes in cross-coupling chemistry .
    • The bromine atom in all listed compounds serves as a leaving group, enabling further functionalization (e.g., Suzuki couplings).

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